1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one
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Overview
Description
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H18F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a phenyl ring and a propanone group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Phenyl Ring: The piperidine ring with the trifluoromethyl group is then attached to a phenyl ring through a substitution reaction.
Formation of the Propanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the piperidine ring, making it less complex and potentially less biologically active.
1-(4-(Piperidin-1-yl)phenyl)propan-1-one: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall activity
Uniqueness
1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C15H18F3NO |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H18F3NO/c1-2-14(20)11-3-5-13(6-4-11)19-9-7-12(8-10-19)15(16,17)18/h3-6,12H,2,7-10H2,1H3 |
InChI Key |
XHHIDTAGMQPSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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